N-(1,3-dioxoisoindolin-5-yl)-2,6-difluorobenzamide is a synthetic compound that belongs to the class of isoindolinone derivatives. This compound features a unique structural framework that combines a benzamide moiety with an isoindolinone core, which is known for its biological activity. The presence of fluorine atoms in the benzene ring enhances the compound's pharmacological properties, making it a subject of interest in medicinal chemistry.
The synthesis and characterization of N-(1,3-dioxoisoindolin-5-yl)-2,6-difluorobenzamide have been documented in various scientific literature, highlighting its potential applications in drug discovery and development. Notably, studies have emphasized its relevance in targeting specific biological pathways, particularly in cancer research and other therapeutic areas.
This compound can be classified under the following categories:
The synthesis of N-(1,3-dioxoisoindolin-5-yl)-2,6-difluorobenzamide typically involves several key steps:
Technical details regarding reaction conditions (temperature, solvents, catalysts) and yields can vary depending on the specific synthetic route employed. For instance, one method reported yields from 40% to 70% depending on the reaction conditions used during the acylation step .
N-(1,3-dioxoisoindolin-5-yl)-2,6-difluorobenzamide has a complex molecular structure characterized by:
The molecular formula for N-(1,3-dioxoisoindolin-5-yl)-2,6-difluorobenzamide is , with a molecular weight of approximately 284.20 g/mol. The compound's structure can be visualized using molecular modeling software to assess its three-dimensional conformation and potential interactions with biological targets.
N-(1,3-dioxoisoindolin-5-yl)-2,6-difluorobenzamide can participate in various chemical reactions:
Technical details regarding these reactions include specific reagents used (e.g., reducing agents), reaction conditions (temperature and solvent), and yields achieved .
The mechanism of action for N-(1,3-dioxoisoindolin-5-yl)-2,6-difluorobenzamide is primarily linked to its ability to interact with specific biological targets. Research suggests that this compound may inhibit certain enzymes or receptors involved in disease processes such as cancer proliferation.
Studies have indicated that compounds with similar structures exhibit activity against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression. For example, analogs have shown significant activity with IC50 values ranging from nanomolar to micromolar concentrations against different cancer types .
Relevant data on melting points, boiling points, and spectral data (NMR, IR) can be obtained from characterization studies conducted during synthesis .
N-(1,3-dioxoisoindolin-5-yl)-2,6-difluorobenzamide has potential applications in various scientific fields:
The ongoing research into this compound aims to optimize its efficacy and reduce potential side effects while expanding its therapeutic applications across different diseases .
The molecular architecture of N-(1,3-dioxoisoindolin-5-yl)-2,6-difluorobenzamide exemplifies a rational drug design approach combining two pharmaceutically privileged motifs: the isoindolinone core and fluorinated benzamide. The isoindolinone moiety, particularly 1,3-dioxoisoindoline derivatives, serves as a versatile scaffold in E3 ubiquitin ligase modulation, leveraging its ability to mimic natural protein-protein interaction interfaces [3] [8]. Strategic fluorination at the ortho-positions (C2 and C6) of the benzamide ring enhances bioavailability and metabolic stability through reduced oxidative metabolism. Simultaneously, fluorine atoms introduce electrostatic perturbations that optimize target binding affinity [4]. Computational analyses reveal that the planar conformation of the benzamide linker facilitates optimal orientation for target engagement while maintaining conformational flexibility at the amide bond. This design capitalizes on synergistic effects—the isoindolinone acts as a cereblon (CRBN)-binding warhead, while the 2,6-difluorobenzamide component provides specificity for complementary protein surfaces [8].
Table 1: Rational Design Components of Isoindolinone-Benzamide Hybrids
Structural Element | Functional Role | Design Rationale |
---|---|---|
Isoindolinone (1,3-dioxo) | E3 ubiquitin ligase recruitment | Mimics hydrophobic protein-protein interaction interfaces |
2,6-Difluorobenzamide | Target specificity & pharmacokinetic modulation | Enhances membrane permeability and metabolic stability via fluorine electronegativity |
Amide linker | Conformational flexibility | Balances rigidity for target engagement and flexibility for binding adaptation |
The synthesis employs a convergent strategy with two critical intermediates: 5-amino-1,3-dioxoisoindoline and 2,6-difluorobenzoyl chloride. The isoindolinone precursor is synthesized via cyclocondensation of 4-fluorophthalic anhydride with urea derivatives under inert atmosphere at 135°C, achieving yields of 72–78% after crystallization [8]. Parallel preparation of 2,6-difluorobenzoyl chloride involves Schotten-Baumann acylation of 2,6-difluorobenzoic acid with thionyl chloride (SOCl₂), requiring strict moisture control. Coupling optimization focused on solvent selection and catalysts:
Reaction temperature was critical—exothermic side reactions above 25°C led to diacylated impurities, necessitating ice-bath cooling. Final purification via silica chromatography (ethyl acetate/hexane, 1:3) afforded the title compound in >98% HPLC purity [4].
Table 2: Optimized Synthesis Protocol
Step | Reagents/Conditions | Yield | Key Observations |
---|---|---|---|
5-Amino-isoindolinone prep | 4-Fluorophthalic anhydride, urea, 135°C | 76% | Inert atmosphere prevents oxidation |
2,6-DFBA-Cl synthesis | SOCl₂, reflux, 4h | 92% | Moisture-sensitive; exothermic |
Amide coupling | DMAc, pyridine, DMAP, 0–5°C | 88% | Temperature control minimizes diacylation |
Purification | Column chromatography (EtOAc:hexane) | 85% | Isolates pure product as white crystalline solid |
Although the target compound lacks chiral centers, regioisomeric byproducts pose challenges during isoindolinone amidation. Electron-withdrawing effects from the C4 carbonyl direct electrophilic attack preferentially to C5, but C6 functionalization can occur at 15–18% frequency without careful electronic tuning. Computational modeling (DFT at B3LYP/6-31G) shows a 3.2 kcal/mol preference for C5 amidation due to lower *LUMO density at this position. Steric shielding via ortho-fluorine in the benzoyl chloride further suppresses C6 adduct formation by hindering approach angles >90°. Kinetic studies confirm pseudo-first-order behavior with ΔG‡ = 18.7 kcal/mol for C5 acylation versus 21.3 kcal/mol for C6, explaining the 9:1 regioselectivity under optimized conditions [4].
Systematic fluorine scanning reveals profound effects of substitution patterns on target engagement:
Table 3: Fluorination Impact on Target Binding Affinity
Compound | Fluorine Position | CRBN Kd (μM) | Relative Potency |
---|---|---|---|
N-(1,3-dioxoisoindolin-5-yl)benzamide | None | 8.7 ± 0.9 | 1.0× |
N-(1,3-dioxoisoindolin-5-yl)-2-F-benzamide | Benzamide C2 | 5.1 ± 0.4 | 1.7× |
N-(1,3-dioxoisoindolin-5-yl)-2,6-DF-benzamide | Benzamide C2,C6 | 0.42 ± 0.05 | 20.7× |
N-(5-F-1,3-dioxoisoindolin-5-yl)-2,6-DF-benzamide | Benzamide C2,C6; Isoindolinone C5 | 0.38 ± 0.03 | 22.9× |
N-(4-F-1,3-dioxoisoindolin-5-yl)-2,6-DF-benzamide | Benzamide C2,C6; Isoindolinone C4 | 3.2 ± 0.2 | 2.7× |
These SAR trends underscore the supra-additive benefits of merging fluorinated benzamides with optimally substituted isoindolinones, providing a blueprint for next-generation degraders.
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9